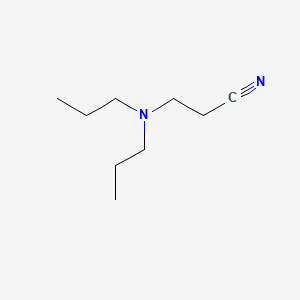
5-amino-1,3-dimetil-1H-pirazol-4-carbonitrilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves several key reactions, highlighting its versatility and utility in organic synthesis. One notable method involves the Michael-type addition reaction, which demonstrates excellent regio-selectivity, yielding pyrazole derivatives as the exclusive product without forming other regioisomers or uncyclised hydrazide. This process is facilitated by the use of ethanol and fluorinated ethanol as solvents, resulting in yields ranging from good to excellent under mild reaction conditions (S. Plem, D. Müller, & M. Murguía, 2015). Additionally, the compound can be prepared by reacting malononitrile dimer with hydrazine, showcasing its ability to undergo smooth reactions with chloroacetyl chloride to form various intermediates in good yield, further emphasizing its role as a key intermediate in the synthesis of complex molecules (V. Dotsenko, A. M. Semenova, & N. Aksenov, 2020).
Molecular Structure Analysis
The molecular structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile and its derivatives has been elucidated through crystallographic studies, revealing the importance of intermolecular interactions in stabilizing the crystal structure. For instance, the structure is characterized by intermolecular N-H…N and C-H…Cl interactions, which play a crucial role in the formation of centrosymmetric dimers and contribute to the overall stability of the crystal structure (N. Fathima, M. I. Khazi, I. Khazi, & N. Begum, 2014).
Chemical Reactions and Properties
5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. It reacts smoothly with dimethyl acetylenedicarboxylate in the presence of potassium carbonate, leading to the formation of trimethyl tetrahydro derivatives through a double Michael reaction followed by cyclization. This highlights its potential in constructing complex molecular architectures (Y. Tominaga et al., 1997).
Aplicaciones Científicas De Investigación
Elemento central en química medicinal
Los derivados de pirazol, incluido “5-amino-1,3-dimetil-1H-pirazol-4-carbonitrilo”, se caracterizan por una estructura heterocíclica de cinco miembros con dos átomos de nitrógeno adyacentes . Tienen un estatus privilegiado como marcos versátiles en varios sectores de la industria química, incluida la medicina . Tienen diversas actividades biológicas, que abarcan funciones como agentes antituberculosos, antimicrobianos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos .
Aplicaciones agrícolas
Los derivados de pirazol también se encuentran en una gran biblioteca de compuestos heterocíclicos que envuelven prometedoras potencias agroquímicas . Esto hace que “this compound” sea un candidato potencial para diversas aplicaciones en agricultura.
Propiedades fluorescentes
Los derivados de pirazol son conocidos por sus propiedades fluorescentes . Esto hace que “this compound” sea potencialmente útil en diversas aplicaciones que requieren fluorescencia, como la bioimagen y el desarrollo de sensores.
Actividad antileishmanial
Algunos derivados de pirazol han mostrado una potente actividad antipromastigote in vitro . Esto sugiere que “this compound” podría usarse potencialmente en el desarrollo de fármacos antileishmaniales.
Evaluación antimalárica
Se ha evaluado la actividad antimalárica de algunos derivados de pirazol . Esto sugiere que “this compound” podría usarse potencialmente en el desarrollo de fármacos antimaláricos.
Síntesis de pirazoles sulfanilados
“this compound” podría usarse potencialmente en la síntesis de pirazoles sulfanilados . Estos compuestos tienen propiedades valiosas y se pueden crear en condiciones sin metales y sin disolventes .
Síntesis ecológica
Los desarrollos recientes en los enfoques sintéticos para los pirazoles se han centrado en metodologías ecológicas, incluidos los sistemas catalíticos heterogéneos, los sistemas sin ligandos, las reacciones asistidas por ultrasonidos y microondas . “this compound” podría sintetizarse potencialmente utilizando estos métodos ecológicos.
Afinidades biológicas de los pirazoles
La investigación reciente se ha centrado en las nuevas afinidades biológicas de los pirazoles . Esto sugiere que “this compound” podría tener afinidades biológicas únicas que aún no se han descubierto.
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a complex organic compound with potential biological activity These include human cannabinoid receptors (hCB1 and hCB2), p38 kinase, and CB1 receptor antagonists .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can act as inhibitors, blocking the activity of certain enzymes or receptors, or they can bind to these targets and modulate their function .
Biochemical Pathways
Given its potential interaction with cannabinoid receptors and p38 kinase, it’s plausible that this compound could influence pathways related to inflammation, pain perception, and cellular stress responses .
Pharmacokinetics
The compound’s molecular weight (13616) suggests that it could potentially be well-absorbed and distributed in the body .
Result of Action
Given the known biological activities of similar pyrazole derivatives, it’s plausible that this compound could have anti-inflammatory, analgesic, and anti-hypertensive effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . This suggests that the compound’s synthesis and potentially its action could be influenced by environmental conditions.
Propiedades
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJSBIMCUGPBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277316 | |
| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54820-92-7 | |
| Record name | 54820-92-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 54820-92-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dimethyl-5-amino-4-cyanopyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F83AC5NX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)




![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)




